N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide

Physicochemical profiling Drug-likeness Indole substitution SAR

N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide (CAS 140174-50-1), synonymously N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide, is a synthetic small molecule (C₁₆H₁₅N₃O₂, MW 281.31 g/mol) that covalently links the 5-hydroxyindole pharmacophore characteristic of serotonin (5-hydroxytryptamine) to a pyridine-3-carboxamide (nicotinamide) moiety via a two-carbon ethyl linker. This compound sits at the intersection of the N-substituted nicotinamide class and the 5-hydroxyindole class, placing it within a privileged chemical space that has yielded both clinically evaluated anti-inflammatory agents (e.g., Nicotredole) and published neuroprotective TrkB receptor activators (e.g., HIOC, HIFN).

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
CAS No. 140174-50-1
Cat. No. B11848788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide
CAS140174-50-1
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O
InChIInChI=1S/C16H15N3O2/c20-13-3-4-15-14(8-13)11(10-19-15)5-7-18-16(21)12-2-1-6-17-9-12/h1-4,6,8-10,19-20H,5,7H2,(H,18,21)
InChIKeyLKPAAZZXRWGIGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide (CAS 140174-50-1): Structural Identity and Procurement-Relevant Classification


N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide (CAS 140174-50-1), synonymously N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide, is a synthetic small molecule (C₁₆H₁₅N₃O₂, MW 281.31 g/mol) that covalently links the 5-hydroxyindole pharmacophore characteristic of serotonin (5-hydroxytryptamine) to a pyridine-3-carboxamide (nicotinamide) moiety via a two-carbon ethyl linker [1]. This compound sits at the intersection of the N-substituted nicotinamide class and the 5-hydroxyindole class, placing it within a privileged chemical space that has yielded both clinically evaluated anti-inflammatory agents (e.g., Nicotredole) and published neuroprotective TrkB receptor activators (e.g., HIOC, HIFN) [2].

Why N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide Cannot Be Replaced by Unsubstituted or 5-Alkoxy Indole Analogs in Research Procurement


The 5-hydroxy substituent on the indole ring fundamentally alters the compound's hydrogen-bonding capacity, topological polar surface area (TPSA), and lipophilicity relative to its closest commercially available analog, Nicotredole (CAS 29876-14-0), which lacks the 5-hydroxy group [1]. This single substitution adds one hydrogen bond donor (HBD count increases from 2 to 3), expands TPSA by approximately 23.7 Ų, and shifts the computed octanol-water partition coefficient (XLogP3) from 2.4 to 1.1 [2]. Furthermore, the 5-hydroxyindole-ethyl-nicotinamide scaffold has been explicitly validated as the core pharmacophore in the published TrkB activator series (HIOC → HIFN), where the 5-hydroxy group is critical for receptor engagement and neuroprotective efficacy in vivo [3]. Substituting a 5-methoxy or unsubstituted indole analog would eliminate a key hydrogen bond donor, alter target engagement, and forfeit the scaffold's demonstrated biological trajectory toward TrkB modulation.

Quantitative Evidence Guide: Verifiable Differentiation of N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide (CAS 140174-50-1) Against Closest Analogs


Hydrogen Bond Donor Count and Topological Polar Surface Area Advantage Over Nicotredole

N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide possesses one additional hydrogen bond donor (HBD = 3) and substantially greater topological polar surface area (TPSA = 81.50 Ų) compared to its closest commercially available analog Nicotredole (CAS 29876-14-0), which lacks the 5-hydroxy substitution (HBD = 2, TPSA = 57.78 Ų) [1]. The XLogP3 shifts from 2.4 (Nicotredole) to 1.1 (target compound), reflecting a significant reduction in lipophilicity driven by the hydroxyl group [1]. These differences are computed using standardized PubChem algorithms (XLogP3 3.0, Cactvs) and ACD/Labs Percepta platform (version 14.00) for TPSA.

Physicochemical profiling Drug-likeness Indole substitution SAR

Direct Structural Relationship to Published TrkB Activator HIFN: 50-Fold Potency Gain Over HIOC

The target compound is the exact des-fluoro precursor of HIFN (2-fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide), a published TrkB receptor activator. HIFN demonstrates heightened TrkB activity in NIH-3T3-TrkB cells at 10 nM, representing a 50-fold improvement in potency over the parent compound HIOC (N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide), which requires 500 nM for comparable TrkB activation . In a mouse model of overpressure ocular blast injury, HIFN at 30 mg/kg (i.p.) administered within 3 hours of trauma protected against blast-induced loss of visual function, with efficacy superior to HIOC and abrogation by the TrkB antagonist ANA-12, confirming on-target mechanism [1]. The identical 5-hydroxyindole-ethyl-nicotinamide core scaffold between the target compound and HIFN establishes this compound as the direct non-fluorinated analog within a validated TrkB-activating chemical series.

TrkB receptor Neuroprotection Kinase activation Lead optimization

5-Hydroxy Versus 5-Methoxy Indole Substitution: Functional Group Impact on Hydrogen Bond Donor Capacity and Polar Surface Area

When compared to the 5-methoxy analog N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide (CAS 29745-42-4), the target compound retains one hydrogen bond donor that is absent in the methoxy variant (HBD = 3 vs HBD = 2) and exhibits a larger topological polar surface area (TPSA = 81.50 Ų vs 67.01 Ų) [1]. The methoxy group acts exclusively as a hydrogen bond acceptor, whereas the hydroxy group functions as both a donor and acceptor, enabling bidirectional hydrogen bonding critical for interactions with kinase hinge regions and receptor orthosteric sites. The ACD/LogP is moderately higher for the target compound (computed ~2.82 via ChemSrc) compared to the methoxy analog (ACD/LogP = 1.85), reflecting the nuanced electronic effects of O-methylation .

5-hydroxyindole 5-methoxyindole Functional group SAR Ligand efficiency

5-Hydroxyindole-Ethyl Scaffold Validated as Privileged Chemotype in Enzyme Inhibition

The identical 5-hydroxyindole-ethyl pharmacophore present in the target compound has demonstrated quantifiable enzyme inhibition in a structurally distinct analog series. N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]undecanamide, which shares the same 5-hydroxyindole-ethyl substructure but bears an undecanamide acyl chain instead of the nicotinamide group, inhibits fatty acid amide hydrolase (FAAH) with an IC₅₀ of 760 nM in a rat brain membrane assay using [¹⁴C]anandamide as substrate [1]. This demonstrates that the 5-hydroxyindole-ethyl moiety can productively engage diverse enzyme active sites, independent of the terminal acyl group. The nicotinamide head group of the target compound provides additional hydrogen-bonding capacity (pyridine nitrogen as HBA) not present in the undecanamide analog, potentially enabling distinct target profiles.

FAAH inhibition Privileged scaffold 5-hydroxyindole pharmacophore Enzyme targeting

CNS Drug-Likeness Profile: Calculated BBB Penetration Potential Versus HIOC

The target compound exhibits a computed CNS drug-likeness profile that is more favorable than HIOC (CAS 314054-36-9), the first-generation TrkB activator in the same scaffold series. Key differences include lower molecular weight (281.31 vs 301.34 g/mol), fewer rotatable bonds (4 vs 5), and an XLogP3 of 1.1 placing it within the optimal range for CNS penetration (typically XLogP 1–3) [1][2]. HIOC contains a 2-oxopiperidine-3-carboxamide head group that adds molecular weight and conformational flexibility without improving TrkB potency over the nicotinamide scaffold. The target compound's HBD count of 3, while slightly above the ideal ≤ 3 threshold, is balanced by a TPSA of 81.50 Ų (within the < 90 Ų guideline for CNS drugs) [1].

CNS drug-likeness Blood-brain barrier Physicochemical optimization Neurotherapeutics

High-Impact Research and Procurement Application Scenarios for N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide


TrkB Receptor Probe Development and Lead Optimization

The target compound serves as the direct des-fluoro precursor of HIFN, a validated TrkB activator with 50-fold improved potency over HIOC (10 nM vs 500 nM in NIH-3T3-TrkB cells) and demonstrated in vivo neuroprotection in a mouse ocular blast injury model at 30 mg/kg i.p. [1]. Procurement of CAS 140174-50-1 enables systematic SAR exploration at the 2-position of the pyridine ring—the site where fluorine substitution produced the potency gain—while retaining the validated 5-hydroxyindole-ethyl pharmacophore. Researchers can use this compound as a reference scaffold for fluorine-scanning, halogen-bonding studies, or introduction of alternative substituents to optimize TrkB activation potency, selectivity, and pharmacokinetic properties.

CNS Drug Discovery: Privileged Scaffold for Neuroprotection and Anti-Inflammatory Screening

With an XLogP3 of 1.1, TPSA of 81.50 Ų, and molecular weight of 281.31 g/mol—all within established CNS drug-likeness guidelines (TPSA < 90 Ų, MW < 400, XLogP 1–3) [2]—the compound is structurally pre-optimized for blood-brain barrier penetration. Its 5-hydroxyindole core is integral to serotoninergic signaling molecules, and the nicotinamide moiety confers potential anti-inflammatory and neuroprotective properties that complement the TrkB-activating scaffold. This compound is suitable for phenotypic screening in neuronal survival, ferroptosis, and neuroinflammation assays, where both the indole and nicotinamide components may contribute complementary pharmacological activities.

Enzyme Inhibition Screening: FAAH and Beyond

The 5-hydroxyindole-ethyl scaffold shared by the target compound has demonstrated FAAH inhibition (IC₅₀ = 760 nM) in a structurally divergent undecanamide analog [3]. This broad enzyme-target engagement capacity, combined with the unique nicotinamide head group not present in the FAAH-active analog, supports procurement for screening against diverse enzyme families including serine hydrolases, NAD⁺-dependent deacetylases (sirtuins), and phosphodiesterases—all of which have known small-molecule ligands incorporating nicotinamide or indole substructures. The compound can serve as a core scaffold for fragment-based or combinatorial library design targeting these enzyme classes.

Physicochemical Reference Standard for 5-Hydroxyindole-Nicotinamide Conjugate Characterization

The compound's well-defined computed and experimentally verifiable properties—molecular weight 281.31 g/mol, HBD count of 3, TPSA of 81.50 Ų, and XLogP3 of 1.1 [2]—make it a useful reference standard for analytical method development involving 5-hydroxyindole-nicotinamide conjugates. Its HPLC retention behavior, mass spectrometric fragmentation pattern, and NMR spectroscopic features can serve as benchmarks for characterizing novel analogs in medicinal chemistry campaigns. Procurement for this purpose is supported by commercial availability with ISO-certified quality control from multiple vendors offering purity ≥ 95%.

Quote Request

Request a Quote for N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.